molecular formula C15H14ClN3O4S B2822688 ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate CAS No. 1024870-00-5

ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate

Cat. No.: B2822688
CAS No.: 1024870-00-5
M. Wt: 367.8
InChI Key: GWFLPCNXXKRRNG-UNOMPAQXSA-N
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Description

Ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate is a thiazole-based compound characterized by:

  • A 1,3-thiazole core substituted at the 4-position with a (2Z)-2-(methoxyimino)acetate group.
  • A 4-chlorobenzamido substituent at the 2-position of the thiazole ring.
  • The Z-configuration of the methoxyimino group, which influences its stereochemical and biological properties .

This compound belongs to a class of intermediates used in synthesizing cephalosporin antibiotics, where the thiazole moiety and iminoacetate ester are critical for β-lactamase inhibition and antibacterial activity . Its synthesis typically involves cyclization of hydrazinecarbothioamide derivatives followed by alkylation and functionalization steps .

Properties

IUPAC Name

ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c1-3-23-14(21)12(19-22-2)11-8-24-15(17-11)18-13(20)9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,17,18,20)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFLPCNXXKRRNG-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced through an acylation reaction using 4-chlorobenzoyl chloride and a suitable amine.

    Methoxyiminoacetate Formation: The methoxyiminoacetate moiety can be formed by reacting the thiazole derivative with ethyl oxalate and methoxyamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antibacterial and Antifungal Research

Ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate has shown significant antibacterial and antifungal properties. Its structure allows for interaction with bacterial cell walls and fungal membranes, leading to effective inhibition of growth. Research indicates that compounds with similar thiazole structures often exhibit enhanced activity against resistant strains of bacteria and fungi.

Drug Design and Development

The compound is utilized in drug design due to its ability to bind effectively to specific biological targets. Interaction studies have demonstrated its binding affinity with various enzymes and receptors involved in microbial resistance mechanisms. This is crucial for developing new antibiotics that can overcome existing resistance.

Case Studies

Several studies have documented the efficacy of this compound in laboratory settings:

  • Study on Antibacterial Activity : In vitro tests demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new therapeutic agent against resistant bacterial strains.
  • Fungal Inhibition Studies : Research indicated that this compound exhibited potent antifungal activity against Candida albicans, suggesting its use in treating fungal infections.

These case studies underscore the compound's potential as a lead candidate in drug development aimed at addressing pressing health concerns related to antibiotic resistance.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

a) Amino vs. 4-Chlorobenzamido Substituents
  • Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate (): Lacks the 4-chlorobenzamido group, replacing it with an amino substituent. Exhibits higher solubility in polar solvents due to the free amino group, but reduced stability under acidic conditions . Used as a precursor for cephalosporin antibiotics like cefpirome .
  • Target Compound (4-Chlorobenzamido Derivative): The 4-chloro substitution enhances lipophilicity, improving membrane penetration in Gram-negative bacteria .
b) Methoxyimino vs. Hydroxyimino Groups
  • (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (): Replaces methoxyimino with hydroxyimino, decreasing electron-withdrawing effects. Lower thermal stability due to weaker hydrogen-bonding networks compared to methoxyimino derivatives .

Ester Group Modifications

Compound Ester Group Key Properties Reference
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(Z-methoxyimino)acetate Methyl Higher crystallinity but reduced bioavailability compared to ethyl esters .
Ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate Ethyl Improved lipophilicity and pharmacokinetic profiles due to ethyl ester .

Crystallographic and Stability Data

Compound Melting Point (°C) Hydrogen-Bonding Patterns Stability in Solution Reference
Ethyl (2Z)-2-(2-amino-thiazol-4-yl)-2-(methoxyimino)acetate 163 N–H···O and C–H···O interactions dominate . Stable at pH 6–8 .
(Z)-Methyl 2-(2-amino-thiazol-4-yl)-2-(methoxyimino)ethanoate 182–184 π-π stacking and R₂²(8) motifs enhance crystal packing . Prone to hydrolysis in acidic media .

Biological Activity

Ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate is a thiazole derivative noted for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in antibacterial, antifungal, and antitumor research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{13ClN_2O_3S. Its structure includes a thiazole ring, an acetamide group, and a methoxyimino functional group, contributing to its biological properties.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

These findings suggest that the compound's mechanism may involve inhibiting bacterial cell wall synthesis or disrupting cellular functions .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. It is particularly effective against common fungal pathogens, making it a candidate for further research in antifungal drug development .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies have reported cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies have indicated that the compound may bind to specific enzymes involved in metabolic pathways critical for the survival of bacteria and cancer cells .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of bacteria. The compound displayed an IC50 value of approximately 0.02 µM against Staphylococcus aureus, indicating potent activity compared to standard antibiotics .

Study 2: Antitumor Activity

In another investigation focusing on its antitumor properties, this compound was tested on several human cancer cell lines. Results showed significant inhibition of cell proliferation with IC50 values ranging from 0.05 to 0.15 µM across different cell types .

Toxicity and Safety Profile

Toxicity assessments indicate that this compound exhibits low toxicity levels in vitro and in vivo studies. This safety profile enhances its appeal as a therapeutic agent in further clinical studies .

Applications in Research and Industry

The compound's unique properties allow for various applications:

  • Pharmaceutical Development : As a lead compound for developing new antibacterial and antifungal agents.
  • Agricultural Use : Potential applications as a pesticide due to its biological activity against pathogens.
  • Analytical Chemistry : Utilized as a standard reference material in chromatographic techniques for analyzing complex mixtures .

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